molecular formula C5H8O3 B193350 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol CAS No. 96761-00-1

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

Cat. No.: B193350
CAS No.: 96761-00-1
M. Wt: 116.11 g/mol
InChI Key: SGOSIWMWLVSBIC-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol (hereafter referred to as the compound) is a furanoid glycal derivative characterized by a five-membered ring structure with a double bond at the C1 position and a hydroxyl group at the C3 position. Its synthesis was first reported by Daves et al. in 1985 via desilylation of protected ribolactone derivatives . The compound serves as a critical intermediate in the synthesis of 2'-deoxy-C-nucleosides, particularly when cross-coupled with iodoheterocycles . Its ribofuranoid glycal structure enables regioselective glycosylation, yielding α- or β-C-nucleosides depending on reaction conditions .

Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOSIWMWLVSBIC-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@@H]([C@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914330
Record name 1,4-Anhydro-2-deoxypent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96761-00-1
Record name Ribal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096761001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-2-deoxypent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol, also known as D-ribal, is a glycal derivative of ribose that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by an anhydro structure that influences its reactivity and interactions in biological systems. Recent studies have explored its synthesis, molecular recognition capabilities, and implications in various biological contexts.

The synthesis of this compound typically involves several chemical transformations starting from ribose derivatives. For instance, the compound can be synthesized via a series of acylation and bromination reactions, followed by hydrolysis and crystallization processes . The synthetic pathways often yield varying degrees of purity and structural isomers, which can affect subsequent biological evaluations.

Molecular Recognition

Research indicates that this compound can participate in molecular recognition processes, particularly in the formation of stable DNA triple helices. This property is significant for applications in gene regulation and therapeutic interventions targeting nucleic acid structures .

Antiviral and Antitumor Potential

The compound has been evaluated for its antiviral and antitumor activities. Studies have shown that glycal derivatives possess the ability to inhibit viral replication and induce apoptosis in cancer cells. The mechanism appears to involve interference with nucleic acid metabolism, potentially through the inhibition of key enzymes involved in nucleotide synthesis .

Study 1: Antiviral Activity

A study conducted by researchers at the National University of Singapore demonstrated that this compound exhibited significant antiviral activity against certain strains of viruses. The compound was found to disrupt viral RNA synthesis, leading to reduced viral loads in infected cell cultures .

Study 2: Antitumor Effects

In another investigation focusing on cancer treatment, the compound was tested against various tumor cell lines. Results indicated that D-ribal induced cell cycle arrest and apoptosis in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer agents .

Data Table: Biological Activities of this compound

Activity Effect Reference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
Molecular recognitionFormation of stable DNA triplexes

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological macromolecules. Its ability to form hydrogen bonds and hydrophobic interactions with nucleic acids enhances its efficacy as a molecular recognition agent. Furthermore, its anhydro configuration may allow it to mimic natural substrates involved in nucleic acid metabolism, thereby exerting inhibitory effects on relevant enzymes .

Scientific Research Applications

Synthesis of Nucleosides

One of the primary applications of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol is in the synthesis of nucleosides. This compound serves as a precursor for the production of 2'-deoxy-C-nucleosides through cross-coupling reactions with various iodoheterocycles. The resulting nucleosides have potential therapeutic applications, particularly in antiviral and anticancer therapies .

Case Study: Nucleoside Synthesis

In a study by Daves et al. (1990), this compound was utilized to synthesize modified nucleosides that exhibited enhanced biological activity compared to their natural counterparts. The research demonstrated that derivatives synthesized from this compound showed improved efficacy against viral infections, highlighting its importance in drug development .

Glycal Synthesis

The compound is also involved in synthesizing various glycal derivatives. Glycals are essential intermediates in carbohydrate chemistry and are used to produce glycosides and other complex carbohydrates. The synthesis of this compound allows for the formation of diverse glycal structures that can be further modified for specific applications .

Table: Comparison of Glycal Derivatives

Glycal DerivativeYield (%)Application
3,5-di-O-benzoyl-2-deoxy-D-erythro-pent-1-enitol75%Antiviral agents
3-O-derivatized 5-hydroxy glycals90%Anticancer agents
2,3-O-isopropylidene-D-ribofuranose60%Carbohydrate-based vaccines

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for developing new drugs. Its derivatives have shown promise in treating various diseases due to their structural similarity to naturally occurring nucleosides. For instance, research has indicated that certain derivatives possess antiviral properties against HIV and other viruses .

Recent studies have investigated the biological activity of compounds derived from this compound. These studies focus on understanding how modifications to the structure influence biological interactions and efficacy.

In a publication by Mayer et al. (2003), several derivatives were tested for their cytotoxicity against cancer cell lines. The results indicated that modifications at specific positions led to increased potency, suggesting potential pathways for drug design .

Comparison with Similar Compounds

3,5-O-Protected Derivatives

The 3,5-bis-O-(t-butyldimethylsilyl) derivative (CAS: 173327-56-5) exhibits enhanced stability and reactivity in cross-coupling reactions due to steric protection of hydroxyl groups. This derivative exclusively forms α-C-nucleosides when coupled with iodinated heterocycles, contrasting with the parent compound, which yields mixed α/β products .

5-O-Trityl Derivative (CAS: 95049-01-7)

The 5-O-trityl-substituted analog (C26H28O5) demonstrates improved solubility in organic solvents, facilitating chromatographic purification. The bulky trityl group directs regioselectivity during glycosylation, favoring C1 coupling over competing side reactions .

Stereochemical Variants

D-erythro vs. D-threo Isomers

Comparison of Boc-protected erythro (2.1d) and threo (2.1e) isomers reveals distinct NMR profiles (e.g., δ 5.34–5.25 ppm for erythro vs. unresolved signals for threo) and optical rotations ([α]D²² = +21.8 vs. undetermined). These differences highlight the impact of stereochemistry on physical properties and synthetic utility .

Functional Group Modifications

Phosphorylated Derivative (MM7)

The phosphorylated analog (C13H19O7P) introduces a charged phosphate group at C5, enhancing water solubility. This modification is pivotal for biological applications, such as nucleotide prodrugs or enzyme substrate analogs .

Acetylated Derivatives

Fully acetylated analogs (e.g., 1,5-anhydro-2-deoxypent-1-enitols) exhibit altered conformational preferences. DFT studies indicate that acetyl groups stabilize chair-like conformations, whereas unprotected derivatives adopt envelope conformations .

Comparative Data Table

Compound Name Substituents/Modifications CAS Number Molecular Formula Key Characteristics References
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol None - C5H8O3 Base glycal; yields mixed α/β-C-nucleosides
3,5-bis-O-TBDMS derivative 3,5-O-TBDMS 173327-56-5 C15H32O3Si2 Enhanced stability; exclusive α-C-nucleoside formation
5-O-Trityl derivative 5-O-trityl 95049-01-7 C26H28O5 Improved solubility; regioselective C1 coupling
Boc-protected erythro isomer (2.1d) 3-O-Boc, 4-O-benzyl - C17H22O5Na [α]D²² = +21.8; distinct NMR signals
Phosphorylated derivative (MM7) 5-O-phosphono - C13H19O7P Water-soluble; potential prodrug applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Reactant of Route 2
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.